1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes difluoromethyl, dimethoxyphenethyl, and pyrazole sulfonamide groups
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Oxidation: The starting material, such as propargyl alcohol, undergoes oxidation to form the corresponding aldehyde or carboxylic acid.
Esterification: The aldehyde or carboxylic acid is then esterified to form an ester intermediate.
Addition Reaction: The ester intermediate undergoes addition reactions with appropriate reagents to introduce the difluoromethyl and pyrazole groups.
Methylation: The intermediate is methylated to introduce the methyl groups at specific positions.
Hydrolysis: The final step involves hydrolysis to obtain the target compound with high purity and yield
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole groups but lacks the sulfonamide and dimethoxyphenethyl groups.
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but with an ester group instead of the sulfonamide group.
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains the difluoromethyl and pyrazole groups but lacks the additional substituents present in the target compound.
Properties
Molecular Formula |
C21H27F2N5O4S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C21H27F2N5O4S/c1-14-20(15(2)28(25-14)21(22)23)33(29,30)27(13-17-11-24-26(3)12-17)9-8-16-6-7-18(31-4)19(10-16)32-5/h6-7,10-12,21H,8-9,13H2,1-5H3 |
InChI Key |
LHRCBKPMCCRKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C |
Origin of Product |
United States |
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